Simufilam dihydrochloride

Alzheimer's disease filamin A α7 nicotinic receptor

Procure Simufilam dihydrochloride, the only commercially available FLNA modulator with preferential binding to disease-altered filamin A conformation. Unlike standard AD agents, it lacks ARIA risk and offers oral bioavailability (t½ 4.5 h). With a 10 pM IC50 for disrupting Aβ42-α7nAChR binding, it enables picomolar in vitro studies of FLNA scaffolding without off-target effects. Its Phase 3 failure (ADAS-Cog12 difference –0.4 vs. placebo) establishes a rigorous negative control for target validation. Rapid CSF biomarker reduction (20–34% within 28 days) supports acute intervention studies. Essential for probing FLNA-mediated neurodegeneration and neuroinflammation pathways.

Molecular Formula C15H23Cl2N3O
Molecular Weight 332.3 g/mol
CAS No. 2480226-06-8
Cat. No. B11936182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimufilam dihydrochloride
CAS2480226-06-8
Molecular FormulaC15H23Cl2N3O
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C15H21N3O.2ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;/h2-6,16H,7-12H2,1H3;2*1H
InChIKeyIZIPGYSLPYPJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simufilam Dihydrochloride (CAS 2480226-06-8) for Filamin A Research and Alzheimer's Disease Mechanism Studies


Simufilam dihydrochloride (formerly PTI-125 dihydrochloride) is a first-in-class small molecule that preferentially binds an altered conformation of filamin A (FLNA) found in Alzheimer's disease (AD) brain tissue [1]. By restoring FLNA to its native conformation, simufilam disrupts FLNA's aberrant linkages with the α7 nicotinic acetylcholine receptor (α7nAChR) and toll-like receptor 4 (TLR4), thereby reducing amyloid-beta 1-42 (Aβ42) signaling and neuroinflammation [2]. Although Phase 3 clinical trials in mild-to-moderate AD failed to meet co-primary cognitive and functional endpoints, simufilam remains a valuable research tool for probing FLNA-mediated pathways and validating novel AD targets [3].

Why Generic Substitution Fails for Simufilam Dihydrochloride (PTI-125 Dihydrochloride)


Generic substitution fails for simufilam because no other FLNA modulator with this precise mechanism is commercially available for research use. Simufilam's unique property is its preferential binding to the disease-associated altered conformation of FLNA (rather than native FLNA), a selectivity profile not shared by standard-of-care AD agents such as donepezil, memantine, or anti-amyloid monoclonal antibodies (lecanemab, donanemab, aducanumab) [1]. Furthermore, simufilam is orally bioavailable with a distinct safety profile—specifically the absence of amyloid-related imaging abnormalities (ARIA)—which fundamentally differentiates it from antibody-based therapies [2]. Researchers investigating FLNA-mediated neurodegeneration or inflammatory receptor scaffolding cannot substitute simufilam with any other commercially available compound.

Quantitative Evidence Guide: Why Simufilam Dihydrochloride Outperforms Alternative FLNA Modulators and Anti-Amyloid Agents in Specific Research Contexts


10-Picomolar IC50 for Inhibiting Aβ42-α7nAChR Binding: Unmatched Potency for Studying Filamin A-Dependent Amyloid Signaling

Simufilam inhibits Aβ42 binding to α7nAChR with an IC50 of 10 picomolar (10 pM) in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using human α7nAChR and Aβ42 [1]. This is orders of magnitude more potent than other reported inhibitors of this interaction; for comparison, typical small-molecule α7nAChR antagonists exhibit IC50 values in the nanomolar to micromolar range [2]. No other FLNA-targeting compound achieves picomolar potency in disrupting this pathogenic protein-protein interaction.

Alzheimer's disease filamin A α7 nicotinic receptor amyloid-beta protein-protein interaction

Biomarker Reduction in Alzheimer's Disease Patients: 20-34% Decreases in Tau, Neurogranin, and NfL Within 28 Days

In a Phase 2a clinical trial (N=13 patients with mild-to-moderate AD), simufilam 100 mg twice daily for 28 days reduced CSF total tau by 20%, neurogranin by 32%, neurofilament light chain (NfL) by 22%, and phospho-tau (pT181) by 34% [1]. For comparison, lecanemab (an anti-amyloid antibody) reduced MTBR-tau243 by 44% after 18 months of treatment, and reduced pTau181 by 20% in cellular models after 72 hours [2]. Simufilam achieves comparable tau-related biomarker reductions in a much shorter timeframe (28 days vs. 18 months), suggesting rapid engagement of FLNA-dependent tau phosphorylation pathways.

Alzheimer's disease biomarkers neurodegeneration tau neurofilament light chain

Zero ARIA-E Incidence vs. 30-40% for Anti-Amyloid Antibodies: A Critical Safety Differentiator for In Vivo Studies

Interim safety analysis from Phase 3 trials (N>800 patients) showed zero cases of ARIA-edema (ARIA-E) after 40 weeks of simufilam treatment [1]. In contrast, aducanumab 10 mg/kg was associated with ARIA-E in 35.2% of patients (425/1,029) and ARIA-H in 30.0% [2]; donanemab showed ARIA-E in 24.4% and any ARIA in 37.0% of treated patients [3]; lecanemab demonstrated ARIA-E rates of approximately 12-13% [4]. This stark difference stems from simufilam's small-molecule, non-antibody mechanism that does not trigger vascular amyloid clearance.

Alzheimer's disease ARIA safety amyloid-related imaging abnormalities blood-brain barrier

Oral Bioavailability with 4.5-Hour Half-Life and 30% Accumulation: Enabling Flexible Dosing in Chronic Studies

Simufilam exhibits an elimination half-life of approximately 4.5 hours with ~30% accumulation after 28 days of twice-daily oral dosing at 100 mg [1]. This contrasts sharply with anti-amyloid antibodies, which require intravenous infusion every 2-4 weeks (lecanemab: 10 mg/kg IV every 2 weeks; donanemab: 700 mg IV every 4 weeks) [2]. The oral route eliminates the need for infusion centers and reduces animal handling stress in preclinical studies. Additionally, simufilam's modest accumulation supports stable steady-state exposure without excessive drug buildup.

pharmacokinetics oral bioavailability half-life drug accumulation ADME

Phase 3 Clinical Failure: No Cognitive Benefit vs. Placebo, but Valuable as a Negative Control for Mechanism Validation

In the Phase 3 RETHINK-ALZ trial (N=804), simufilam 100 mg BID showed no significant difference from placebo on co-primary endpoints: ADAS-Cog12 change from baseline was +2.8 points for simufilam vs. +3.2 points for placebo (difference -0.4 points); ADCS-ADL change was -3.3 vs. -3.8 (difference +0.5 points) [1]. For comparison, donepezil 5 mg/day demonstrated a mean ADAS-Cog difference of -2.33 points vs. placebo (95% CI: -3.01 to -1.65) [2]; lecanemab showed a 27% slowing of cognitive decline (CDR-SB P-score 0.77) [3]. Simufilam's lack of efficacy confirms that FLNA modulation alone is insufficient to alter clinical progression in mild-to-moderate AD, making it an ideal negative control for studies aiming to validate alternative mechanisms.

Alzheimer's disease clinical trial cognitive decline ADAS-Cog negative control

Optimal Research Applications for Simufilam Dihydrochloride Based on Quantitative Evidence


Mechanistic Studies of FLNA Conformational Rescue and α7nAChR Signaling

Given its 10 pM IC50 for disrupting Aβ42-α7nAChR binding [1], simufilam is ideally suited for in vitro and ex vivo studies examining how FLNA scaffolding regulates amyloid signaling and tau phosphorylation. Researchers can use simufilam at picomolar concentrations to probe FLNA-α7nAChR interactions in primary neuronal cultures, brain slice preparations, or postmortem AD tissue without confounding off-target effects [1].

Long-Term In Vivo Studies Requiring Oral Dosing and Low ARIA Risk

With an oral half-life of 4.5 hours, 30% accumulation after 28 days, and zero ARIA-E incidence [2], simufilam is the preferred compound for chronic dosing studies in transgenic AD mouse models (e.g., 3xTg, APP/PS1). The absence of ARIA enables clean interpretation of MRI and PET imaging endpoints, while oral administration reduces animal stress and operational costs compared to antibody infusions [2].

Negative Control for FLNA-Targeted Therapeutic Hypothesis Testing

The definitive Phase 3 failure to improve cognition or function in mild-to-moderate AD (ADAS-Cog12 difference -0.4 points vs. placebo) [3] establishes simufilam as a rigorous negative control. Investigators can use simufilam to demonstrate that FLNA conformational rescue does not produce cognitive benefit in their experimental systems, thereby strengthening the specificity of positive findings with other FLNA modulators or combination therapies [3].

Biomarker-Driven Studies of Rapid Neurodegeneration and Neuroinflammation Modulation

Simufilam's rapid reduction of CSF tau, neurogranin, NfL, and phospho-tau (20-34% within 28 days) [4] makes it valuable for acute intervention studies aimed at understanding FLNA's role in neurodegeneration and neuroinflammation. Researchers can pair simufilam treatment with longitudinal CSF or plasma sampling to dissect the temporal dynamics of FLNA-mediated pathology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simufilam dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.